molecular formula C10H10N2O4S2 B14405636 Diethyl 2,3-bis(thiocyanato)but-2-enedioate CAS No. 88126-83-4

Diethyl 2,3-bis(thiocyanato)but-2-enedioate

Cat. No.: B14405636
CAS No.: 88126-83-4
M. Wt: 286.3 g/mol
InChI Key: YIIAXVPIKDHPQE-UHFFFAOYSA-N
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Description

Diethyl 2,3-bis(thiocyanato)but-2-enedioate is an organic compound with a unique structure that includes two thiocyanate groups attached to a butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,3-bis(thiocyanato)but-2-enedioate typically involves the reaction of diethyl but-2-ynedioate with thiocyanate ions under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium ethoxide to facilitate the formation of the enolate intermediate. The thiocyanate ions then attack the enolate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-bis(thiocyanato)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate groups can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The thiocyanate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonates

    Reduction: Thiols

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,3-bis(thiocyanato)but-2-enedioate has several applications in scientific research:

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,3-bis(thiocyanato)but-2-enedioate involves the interaction of its thiocyanate groups with various molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl but-2-ynedioate
  • Diethyl 2,3-bis(benzyloxy)butanedioate

Uniqueness

Diethyl 2,3-bis(thiocyanato)but-2-enedioate is unique due to the presence of two thiocyanate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack these functional groups or have different substituents.

Properties

CAS No.

88126-83-4

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

diethyl 2,3-dithiocyanatobut-2-enedioate

InChI

InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7(17-5-11)8(18-6-12)10(14)16-4-2/h3-4H2,1-2H3

InChI Key

YIIAXVPIKDHPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)SC#N)SC#N

Origin of Product

United States

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